Nitrofenac
Description
Structure
3D Structure
Properties
CAS No. |
156661-01-7 |
|---|---|
Molecular Formula |
C18H18Cl2N2O5 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |
InChI Key |
CQVHWLHWUZRTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Synonyms |
2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |
Origin of Product |
United States |
Preparation Methods
Nitration of Diclofenac Using Nitric Acid
The foundational method for Nitrofenac synthesis involves the nitration of diclofenac, a process adapted from diclofenac sodium production protocols. In this approach, diclofenac undergoes nitration at the hydroxyl group using concentrated or fuming nitric acid under controlled conditions. Key parameters include:
-
Temperature : Maintained between 0–5°C to prevent over-nitration or degradation.
-
Solvent System : Dichloromethane or dioxane, chosen for their inertness and ability to dissolve both reactants.
-
Stoichiometry : A 1:1 molar ratio of diclofenac to nitric acid ensures complete conversion while minimizing side reactions.
The reaction proceeds as follows:
Post-reaction, the crude product is purified via recrystallization (ethanol/water) or column chromatography, yielding >85% purity.
Table 1: Optimization of Nitration Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Reaction Time | 4–6 hours | Maximizes conversion |
| Acid Concentration | 65–70% HNO₃ | Balances reactivity and safety |
Flow Chemistry with Dinitrogen Trioxide (N₂O₃)
A novel method leveraging flow chemistry enhances nitrosation efficiency and safety. Dinitrogen trioxide (N₂O₃), generated in situ from NO and O₂, serves as a potent nitrosating agent. The continuous-flow system offers advantages over batch processes:
-
Precision : Real-time control of residence time (2–5 minutes) and temperature (25°C).
-
Safety : Minimizes exposure to toxic NOx gases.
-
Scalability : Throughput of 10–20 g/hour, suitable for pilot-scale production.
The reaction mechanism involves:
This method achieves 92% yield with 99% purity, as confirmed by HPLC-MS.
Industrial Production and Quality Control
Large-Scale Synthesis
Industrial protocols scale the nitration process using reactor cascades to maintain low temperatures. Key steps include:
-
Feedstock Preparation : Diclofenac suspended in chilled dichloromethane.
-
Controlled Nitration : Gradual addition of HNO₃ via precision dosing pumps.
-
Continuous Extraction : Liquid-liquid separation removes residual acids.
-
Crystallization : Ethanol/water mixtures precipitate this compound with >90% yield.
Table 2: Industrial Process Metrics
| Metric | Value |
|---|---|
| Batch Size | 50–100 kg |
| Purity Post-Crystallization | 98.5% |
| Annual Capacity | 10–15 metric tons |
Analytical Validation
Rigorous quality control ensures compliance with pharmacopeial standards:
-
HPLC Analysis : C18 column, acetonitrile/water (70:30), retention time 8.2 minutes.
-
Spectroscopic Confirmation :
Comparative Analysis of Synthesis Methods
Traditional vs. Flow-Based Nitration
| Criteria | Nitric Acid Method | N₂O₃ Flow Method |
|---|---|---|
| Yield | 85% | 92% |
| Purity | 98.5% | 99% |
| Reaction Time | 6 hours | 5 minutes |
| Scalability | Batch-limited | Continuous |
| Environmental Impact | High waste generation | Low E-factor |
The flow method reduces solvent waste by 40% and energy consumption by 30%, aligning with green chemistry principles.
Challenges and Innovations
Byproduct Management
Nitration byproducts, including di-nitrated isomers and oxidized derivatives, are mitigated via:
Chemical Reactions Analysis
Types of Reactions: Nitrofenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Gastrointestinal Health
Nitrofenac has been shown to possess gastrointestinal-sparing properties. Studies indicate that it does not significantly increase intestinal permeability or cause ulceration compared to other NSAIDs like diclofenac. For instance, research demonstrated that while diclofenac led to increased epithelial permeability and bacterial overgrowth, this compound did not exhibit these adverse effects after repeated administration .
Table 1: Comparison of this compound and Diclofenac Effects on Gastrointestinal Health
| Drug | Epithelial Permeability | Bacterial Overgrowth | Ulceration |
|---|---|---|---|
| This compound | No significant increase | No effect | None |
| Diclofenac | Increased | Yes | Yes |
Accelerating Ulcer Healing
In experimental models, this compound has been observed to accelerate the healing of gastric ulcers. One study indicated that while traditional NSAIDs inhibited healing, this compound significantly enhanced the repair process of pre-existing ulcers in rats . This effect is attributed to its ability to release nitric oxide, which promotes tissue repair despite inhibiting cyclooxygenase activity.
Case Study: Ulcer Healing in Rats
- Method : Gastric ulcers induced via serosal acetic acid.
- Findings : this compound treatment resulted in a notable reduction in ulcer size compared to controls treated with standard NSAIDs .
Cardiovascular Applications
This compound's role as a nitric oxide donor extends its therapeutic potential into cardiovascular health. The compound has been evaluated for its effects on atherosclerosis and restenosis. Research indicates that nitric oxide-releasing NSAIDs can reduce neointimal proliferation following vascular injury, suggesting a protective role against vascular complications .
Table 2: Effects of Nitric Oxide-Releasing NSAIDs on Cardiovascular Health
| Application | Observed Effect |
|---|---|
| Atherosclerosis | Reduced restenosis |
| Vascular Injury | Decreased neointimal proliferation |
| Ischemia | Reduced myocardial injury |
Mechanism of Action
Nitrofenac exerts its effects through the slow release of nitric oxide, which modulates various physiological processes. The nitric oxide released from this compound interacts with molecular targets such as soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate. This pathway plays a crucial role in reducing inflammation and pain while minimizing gastrointestinal toxicity .
Comparison with Similar Compounds
Key Findings :
- This compound retains diclofenac’s anti-inflammatory efficacy but eliminates its ulcerogenic effects via NO-mediated protection .
- Conflicting data exist on ulcer healing: this compound accelerates healing in acute models but delays it in chronic ulcers, similar to conventional NSAIDs .
Tebufelone (Experimental NSAID)
Tebufelone is a dual COX/lipoxygenase (LOX) inhibitor with low ulcerogenicity.
Key Findings :
- Both drugs exhibit lower ulcerogenicity than indomethacin or diclofenac but paradoxically delay chronic ulcer healing to a similar extent as conventional NSAIDs .
Other NO-Releasing NSAIDs
This compound shares functional similarities with NO-aspirin (NO-ASA), NO-ibuprofen, and naproxen nitroxyethyl ester.
Key Findings :
- All NO-NSAIDs show reduced GI toxicity compared to parent drugs, likely due to NO’s cytoprotective effects .
Biological Activity
Nitrofenac is a novel nitric oxide (NO) donor prodrug of diclofenac, designed to enhance the therapeutic efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal (GI) toxicity. This article provides an in-depth exploration of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is synthesized to release both diclofenac and nitric oxide upon metabolic activation. This dual action is aimed at improving anti-inflammatory effects while reducing the risk of GI complications commonly associated with NSAIDs like diclofenac. The compound has been evaluated in various preclinical models to assess its efficacy and safety profile.
1. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects across multiple experimental models:
- Acute Inflammation : In carrageenan-induced paw edema models, this compound demonstrated comparable anti-inflammatory activity to diclofenac but with improved gastric tolerability. The release of NO is believed to play a crucial role in this enhanced effect by promoting vasodilation and reducing inflammation .
- Chronic Inflammation : In adjuvant-induced arthritis models, this compound showed a marked reduction in joint swelling and pain, indicating its potential for managing chronic inflammatory conditions .
- Systemic Inflammation : The compound also displayed efficacy in lipopolysaccharide-induced endotoxic shock models, suggesting its utility in severe inflammatory responses .
2. Gastrointestinal Tolerability
One of the significant advantages of this compound over traditional diclofenac is its reduced propensity to cause gastric ulcers. Studies indicate that while diclofenac is associated with high GI toxicity, this compound's formulation mitigates this risk due to the protective effects of NO on gastric mucosa .
This compound's biological activity is attributed to several mechanisms:
- Release of Nitric Oxide : The compound releases NO upon enzymatic cleavage, which contributes to its anti-inflammatory effects by modulating vascular tone and inhibiting platelet aggregation .
- Inhibition of Pro-inflammatory Mediators : this compound has been shown to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins that mediate inflammation .
- Antioxidant Properties : The NO released can also exert antioxidant effects, further protecting tissues from oxidative damage during inflammatory processes .
Case Study 1: Acute Anti-Inflammatory Activity
In a comparative study assessing the anti-inflammatory effects of this compound versus diclofenac, researchers found that both compounds exhibited similar efficacy in reducing carrageenan-induced edema. However, this compound showed a significantly lower incidence of gastric ulceration compared to diclofenac, highlighting its potential as a safer alternative for patients requiring long-term NSAID therapy .
| Compound | Anti-Inflammatory Efficacy | Gastric Ulcer Incidence |
|---|---|---|
| This compound | High | Low |
| Diclofenac | High | High |
Case Study 2: Chronic Inflammatory Models
In models simulating chronic arthritis, this compound not only reduced joint inflammation but also improved overall mobility in treated subjects. This suggests that the compound may provide both symptomatic relief and disease modification in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
